Dielectric Loss (Df) of Cured Polyimide Films: Bisaniline M Achieves a 61% Lower Loss Tangent than Bisaniline P and 60% Lower than ODA
In a direct head-to-head comparison of polyimide sheets prepared with biphenyltetracarboxylic dianhydride (BPDA) as the common dianhydride, Bisaniline M (BA-M) produced a dielectric loss tangent (Df) of 0.0034, compared to 0.0087 for the para-isomer Bisaniline P (BA-P) and 0.0085 for the standard reference diamine 4,4'-oxydianiline (ODA) [1]. The quantified reduction in dielectric loss is 60.9% versus BA-P and 60.0% versus ODA, measured at the same frequency conditions [1].
| Evidence Dimension | Dielectric loss tangent (Df) of polyimide film |
|---|---|
| Target Compound Data | Bisaniline M (BA-M): Df = 0.0034 |
| Comparator Or Baseline | Bisaniline P (BA-P): Df = 0.0087; ODA: Df = 0.0085 |
| Quantified Difference | BA-M vs BA-P: -60.9% reduction; BA-M vs ODA: -60.0% reduction |
| Conditions | Polyimide sheet cured with BPDA dianhydride; permittivity and dielectric loss measured at identical frequency (data sheet conditions per Mitsui Fine Chemicals) |
Why This Matters
Lower dielectric loss directly translates to reduced signal attenuation and heat generation in high-frequency printed circuit boards and semiconductor interlayer dielectrics, enabling procurement of BA-M as a performance-enabling monomer for 5G/6G communication materials.
- [1] Mitsui Fine Chemicals, Inc. Aromatic Amines - Technical Data for Polyimide Sheet (BA-M, BA-P, ODA comparison table). Data for Df (dielectric loss tangent): BA-M 0.0034, BA-P 0.0087, ODA 0.0085. View Source
